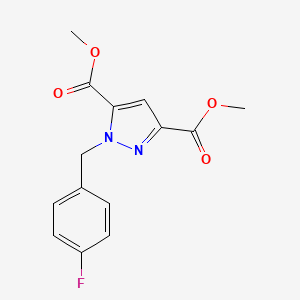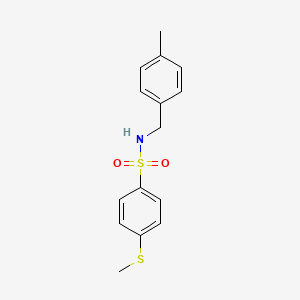
dimethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate
Vue d'ensemble
Description
Fluorobenzyl compounds are a group of organic compounds that contain a fluorobenzyl group . They are often used in the synthesis of various biologically active molecules . For example, 1-(4-Fluorobenzyl)piperazine is a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .
Synthesis Analysis
The synthesis of fluorobenzyl compounds often involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of fluorobenzyl compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .
Chemical Reactions Analysis
Fluorobenzyl compounds can undergo various chemical reactions. For example, 1,4-dihydropyridines, a group of pyridine-based molecules, are known to be effective in conditions such as angina, hypertension, myocardial infarction and show vasodilatory and cardiac depressant effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzyl compounds can be determined using various analytical techniques. For example, 19F NMR can provide information about the chemical environment of the fluorine atoms in the molecule .
Mécanisme D'action
The mechanism of action of fluorobenzyl compounds often involves their interaction with specific receptors. For example, ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists, up to 140- and 85-fold more potent, respectively, than trans -∆9-tetrahydrocannabinol (∆9-THC), the main psychoactive compound of cannabis .
Safety and Hazards
The safety and hazards associated with the use of fluorobenzyl compounds depend on the specific compound and its intended use. For example, 1-(4-Fluorobenzyl)piperazine is associated with certain hazard statements such as H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation .
Orientations Futures
The future directions in the research and development of fluorobenzyl compounds could involve the synthesis of new compounds with improved properties and the exploration of their potential applications in various fields. For example, ADB-FUBINACA and AMB-FUBINACA are being studied for their potential use in the treatment of disorders mediated by the type-1 cannabinoid receptor (CB1R) .
Propriétés
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-20-13(18)11-7-12(14(19)21-2)17(16-11)8-9-3-5-10(15)6-4-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUBRCWNGGBNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl-6-[(4-phenylpiperidino)sulfonyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B3495353.png)


![N-[2-PROPANAMIDO-5-(4-PROPANAMIDOPHENOXY)PHENYL]PROPANAMIDE](/img/structure/B3495390.png)
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide](/img/structure/B3495394.png)
![N-(4-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3495410.png)
![1'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3495413.png)
![4-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B3495420.png)
![4-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3495423.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3495435.png)

![2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3495441.png)
![2-[(4-bromobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3495453.png)
